Hexafluoromethanediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4394-93-8 |
|---|---|
Molecular Formula |
CF6N2 |
Molecular Weight |
154.015 g/mol |
IUPAC Name |
N,N,N',N',1,1-hexafluoromethanediamine |
InChI |
InChI=1S/CF6N2/c2-1(3,8(4)5)9(6)7 |
InChI Key |
OLOSSWPNZKRPRU-UHFFFAOYSA-N |
Canonical SMILES |
C(N(F)F)(N(F)F)(F)F |
Origin of Product |
United States |
Synthesis and Preparation
Reported Synthetic Methodologies
One of the key methods for preparing this compound involves the photochemical fluorination of related compounds. For instance, the photochemical fluorination of C2N2 and RfN=SF2 with N2F4 has been reported as a synthetic route. wikipedia.org Another approach involves the careful fluorination of appropriate precursors under controlled conditions. The synthesis of fully fluorinated amines, including this compound, often requires specialized techniques and handling due to their shock sensitivity. aip.org
Precursors and Reagents
The synthesis of this compound typically involves the use of highly reactive fluorinating agents and nitrogen-containing precursors. Tetrafluorohydrazine (N2F4) is a common reagent used in the synthesis of difluoroamino compounds. The choice of precursors is critical and often involves compounds that can be effectively fluorinated to yield the desired C(NF2)2F2 structure.
Reaction Conditions and Purification Techniques
The reaction conditions for the synthesis of this compound are highly specific and often involve photochemical activation or carefully controlled thermal processes. Purification of the final product is a critical step and is typically achieved through chromatographic techniques to ensure high purity, which is essential for accurate characterization and further studies. aip.org Given the compound's volatility and potential instability, purification procedures must be conducted with appropriate safety measures.
Physicochemical Properties
Molecular Structure and Formula
The chemical formula for this compound is CF6N2, and its more descriptive structural formula is (NF2)2CF2. nist.gov Its molecular weight is approximately 154.0145 g/mol . nist.govnist.gov The molecule features a central carbon atom bonded to two fluorine atoms and two difluoroamino (-NF2) groups.
| Property | Value | Reference |
| Molecular Formula | CF6N2 | nist.govnist.gov |
| Molecular Weight | 154.0145 g/mol | nist.govnist.gov |
| Boiling Point | -31.9 °C | wikipedia.org |
| Melting Point | -161.9 °C | wikipedia.org |
| CAS Registry Number | 4394-93-8 | wikipedia.orgnist.govnist.gov |
| IUPAC Standard InChI | InChI=1S/CF6N2/c2-1(3,8(4)5)9(6)7 | nist.govnist.gov |
| IUPAC Standard InChIKey | OLOSSWPNZKRPRU-UHFFFAOYSA-N | nist.govnist.gov |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound (electron ionization) is available through the NIST Chemistry WebBook, providing valuable information for its identification and structural elucidation. nist.govnist.gov
Other Spectroscopic Techniques
Advanced Spectroscopic and Microscopic Characterization Techniques for Hexafluoromethanediamine and Its Derivatives
Spectroscopic Analysis in Elucidating Molecular Structure and Composition
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular framework of hexafluoromethanediamine. Different regions of the electromagnetic spectrum probe distinct molecular properties, from nuclear spin states to vibrational modes and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Nitrogen Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For this compound, ¹⁹F and ¹⁴N/¹⁵N NMR are particularly informative. The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. chemrxiv.orgbiophysics.org
¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. It would feature two main signals corresponding to the two distinct fluorine environments: the CF₂ group and the -NF₂ groups.
-CF₂- Group: The chemical shift for fluorine atoms in a difluoromethylene group (-CF₂-) typically appears in the range of +80 to +140 ppm relative to a CFCl₃ standard. ucsb.edu The high electronegativity of the adjacent -NF₂ groups would likely shift this signal further downfield within this range. This signal would be split into a triplet by the two equivalent -NF₂ groups.
-NF₂ Groups: The fluorine atoms in the difluoroamino groups are in a highly electron-poor environment due to bonding with nitrogen. Their chemical shift is expected to be significantly different from the CF₂ fluorines. The signal for the four equivalent fluorine atoms of the two -NF₂ groups would be split into a triplet by the two fluorine atoms of the central CF₂ group.
Further coupling between the fluorine and nitrogen nuclei (¹⁴N or ¹⁵N) could also be observed, leading to more complex splitting patterns, although ¹⁴N coupling is often broadened due to its quadrupolar nature.
¹⁴N/¹⁵N NMR: Nitrogen NMR provides direct information about the electronic environment of the nitrogen atoms. The ¹⁴N isotope is abundant but its quadrupolar moment can lead to broad signals. researchgate.net In contrast, ¹⁵N is a spin-½ nucleus, yielding sharper signals, but its low natural abundance often requires isotopic enrichment or specialized pulse sequences. The ¹⁴N NMR signals for alkylamines and their derivatives are known to shift to lower magnetic fields as the number of electron-withdrawing groups increases. researchgate.net Given the presence of two highly electronegative fluorine atoms on each nitrogen in this compound, the nitrogen resonance is expected to be significantly deshielded and appear at a very low field compared to typical amines.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹⁹F | -F ₂C(NF₂)₂ | +80 to +140 | Triplet |
| ¹⁹F | (NF ₂)₂CF₂ | Varies (highly deshielded) | Triplet |
| ¹⁴N/¹⁵N | -N F₂ | Highly deshielded | Singlet (broad for ¹⁴N) |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. specificpolymers.com It is an essential tool for identifying the functional groups present in a compound. The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the stretching and bending vibrations of its C-F and N-F bonds.
C-F Vibrations: Carbon-fluorine bonds are highly polar and give rise to very strong absorption bands in the infrared spectrum. The C-F stretching vibrations typically occur in the 1400 cm⁻¹ to 1000 cm⁻¹ region. For a CF₂ group, both symmetric and asymmetric stretching modes are expected.
N-F Vibrations: Nitrogen-fluorine bonds also produce strong characteristic absorptions. The N-F stretching vibrations are typically found in the 1100 cm⁻¹ to 800 cm⁻¹ range. The presence of two N-F bonds in each -NF₂ group will result in symmetric and asymmetric stretching modes.
Other Vibrations: Weaker bands corresponding to bending and deformation modes (e.g., C-N stretch, F-C-F scissor, F-N-F scissor) would appear in the fingerprint region (below 1000 cm⁻¹).
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Asymmetric C-F Stretch | >CF₂ | 1350 - 1200 | Strong |
| Symmetric C-F Stretch | >CF₂ | 1150 - 1080 | Strong |
| Asymmetric N-F Stretch | -NF₂ | 1000 - 900 | Strong |
| Symmetric N-F Stretch | -NF₂ | 900 - 800 | Strong |
| F-C-F Scissoring | >CF₂ | ~600 | Medium |
| F-N-F Scissoring | -NF₂ | ~500 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comscholaris.ca While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations often produce stronger signals in Raman spectra than in FTIR.
For this compound, the symmetric stretching vibrations of the C-F and N-F bonds are expected to be particularly strong in the Raman spectrum. This allows for a comprehensive vibrational analysis when combined with FTIR data. Raman spectroscopy can be especially useful as it is often less susceptible to interference from fluorescence, which can sometimes obscure FTIR spectra. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orguni-muenchen.de The types of electronic transitions that occur depend on the molecule's structure. This compound is a saturated molecule, containing only sigma (σ) bonds and non-bonding (n) lone pair electrons on the nitrogen and fluorine atoms. It lacks π systems or chromophores that typically absorb in the standard UV-Vis range (200-800 nm).
The primary electronic transitions available are σ → σ* and n → σ*. These are high-energy transitions, and consequently, this compound is expected to be transparent above 200 nm, with any significant absorption occurring in the far-UV region (<200 nm). libretexts.org
Photoluminescence , such as fluorescence or phosphorescence, is the emission of light from a substance that has absorbed light. This phenomenon is rare in saturated, non-aromatic compounds like this compound. Since it does not possess the necessary conjugated π systems or rigid structures that facilitate efficient light emission, it is not expected to exhibit any significant photoluminescence.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within a material. chemrxiv.orgacs.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound, XPS can provide precise information about the chemical environment of the carbon, nitrogen, and fluorine atoms. The high electronegativity of fluorine atoms causes a significant positive shift in the binding energies of the atoms they are bonded to.
C 1s: The single carbon atom is bonded to two fluorine atoms and two nitrogen atoms (which are also bonded to fluorine). This highly electron-deficient environment will result in a C 1s binding energy that is shifted substantially higher than that of aliphatic carbon (~285 eV).
N 1s: The nitrogen atoms in the -NF₂ groups are in a high oxidation state. Their N 1s binding energy will be significantly higher than that of typical amine nitrogens (~400 eV).
F 1s: Two distinct fluorine environments exist: those bonded to carbon (C-F) and those bonded to nitrogen (N-F). While both will have F 1s binding energies around the typical value for fluorinated organics (~689 eV), small but measurable differences are expected due to the different bonding partners.
| Element (Core Level) | Functional Environment | Expected Binding Energy (eV) |
| C 1s | C F₂(NF₂)₂ | ~293 - 296 |
| N 1s | -N F₂ | ~404 - 408 |
| F 1s | -F (C-F) | ~689 - 691 |
| F 1s | -F (N-F) | ~688 - 690 |
Mass Spectrometry for Molecular Identification and Derivatization Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. cmu.edu In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
The NIST database provides the electron ionization mass spectrum for this compound (CAS No. 4394-93-8). nist.gov The molecule has a molecular weight of approximately 154.01 u.
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 154. However, due to the energetic nature of EI and the presence of relatively weak C-N and N-F bonds, the molecular ion may be of low abundance or absent altogether. libretexts.org
Fragmentation Pattern: The fragmentation of this compound will be dictated by the stability of the resulting cations and neutral radicals. Key fragmentation pathways would involve the cleavage of C-N and N-F bonds.
Loss of a fluorine atom (-F) would yield a fragment at m/z = 135.
Loss of a difluoroamino radical (•NF₂) would result in a prominent [CF₂NF₂]⁺ cation at m/z = 102. This is often a stable and abundant fragment in such compounds.
Cleavage of the C-N bond can also lead to the formation of an [NF₂]⁺ ion at m/z = 52.
The presence of a [CF₂]⁺ fragment at m/z = 50 is also plausible.
Analysis of this fragmentation "fingerprint" allows for unambiguous identification of the compound and confirmation of its connectivity. cmu.edu
| m/z | Proposed Fragment Ion | Identity |
| 154 | [(NF₂)₂CF₂]⁺ | Molecular Ion |
| 135 | [(NF₂)(NF)CF₂]⁺ | [M - F]⁺ |
| 102 | [CF₂NF₂]⁺ | [M - NF₂]⁺ |
| 52 | [NF₂]⁺ | Difluoroamino Cation |
| 50 | [CF₂]⁺ | Difluoromethylene Cation |
Advanced Analytical Techniques for the Characterization of this compound and Its Derivatives
This compound, a unique organofluorine compound, presents distinct analytical challenges and opportunities due to its structure, which incorporates a fully fluorinated methylene (B1212753) bridge between two amine functionalities. The high electronegativity of fluorine atoms significantly influences the compound's chemical and physical properties, necessitating the use of sophisticated analytical techniques for its comprehensive characterization. This article details the application of advanced spectroscopic, microscopic, and diffraction methods for the analysis of this compound and its derivatives.
Theoretical and Computational Chemistry Studies of Hexafluoromethanediamine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are employed to study the electronic distribution, bonding, and energy levels within a molecule. For hexafluoromethanediamine, these studies would offer insights into its stability, reactivity, and spectroscopic properties.
Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. An early theoretical study on the thermochemistry of this compound involved an ab initio calculation. rsc.org Such methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are foundational for obtaining a qualitative understanding of the electronic structure. researchgate.net For this compound, an ab initio approach would be crucial for determining its ground state geometry, orbital energies, and the nature of the C-F and C-N bonds. The high electronegativity of fluorine atoms significantly influences the electronic environment, and ab initio methods can accurately model the resulting inductive effects and electron density distribution. sciencetechindonesia.com
A typical output from an ab initio calculation on this compound would include optimized geometrical parameters and orbital energies. While specific data for this molecule is not widely published, a representative data table is shown below.
| Parameter | Calculated Value (HF/6-31G*) |
| C-N Bond Length | 1.45 Å |
| C-F Bond Length | 1.34 Å |
| N-C-N Bond Angle | 112° |
| F-C-F Bond Angle | 107° |
| HOMO Energy | -11.5 eV |
| LUMO Energy | 2.1 eV |
| Dipole Moment | 1.8 D |
| Note: This table is illustrative and based on typical values for similar fluorinated amines. |
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgmpg.de DFT calculations would be well-suited to explore the electronic properties of this compound in greater detail. youtube.comresearchgate.net Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), could provide accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For fluorinated amines, DFT is also used to calculate parameters like dipole moments and electrostatic potentials, which are key to understanding intermolecular interactions.
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| Total Energy | -845.3 Hartree |
| HOMO-LUMO Gap | 13.2 eV |
| Ionization Potential | 11.3 eV |
| Electron Affinity | -1.9 eV |
| Mulliken Atomic Charges (C) | +0.8 e |
| Mulliken Atomic Charges (N) | -0.6 e |
| Mulliken Atomic Charges (F) | -0.3 e |
| Note: This table is illustrative and based on general principles and data for analogous fluorinated compounds. |
Semiempirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate than ab initio or DFT methods, they are computationally much faster, allowing for the study of larger systems or dynamic processes. For this compound, semiempirical methods could be used for preliminary conformational analysis to identify low-energy structures before employing more rigorous computational techniques. cecam.org They can also provide qualitative insights into the electronic structure and reactivity. However, the accuracy of semiempirical methods for highly fluorinated compounds can be limited due to the specific parameterization required for fluorine atoms.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. frontiersin.orgrsc.orgethz.ch For this compound, this would involve studying its behavior in various chemical transformations, particularly those involving the cleavage of C-N or C-F bonds.
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of no return in a chemical reaction. mit.edu Characterizing the geometry and energy of transition states is crucial for understanding reaction mechanisms and predicting reaction rates. rsc.orgresearchgate.net For potential reactions of this compound, such as nucleophilic substitution or elimination, computational methods can be used to locate and verify the transition state structures. researchgate.netresearchgate.net This involves finding a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The analysis of transition state structures can reveal key details about bond breaking and bond formation processes. smu.edu
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| C-N Bond Cleavage (Homolytic) | 85 | 70 |
| C-F Bond Cleavage (Homolytic) | 110 | 95 |
| Nucleophilic attack at Carbon | 25 | -15 |
| Protonation at Nitrogen | 5 | -30 |
| Note: This table presents hypothetical data to illustrate the type of information obtained from reaction energetics calculations. |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By calculating the trajectory of particles based on classical mechanics, MD provides a microscopic view of molecular systems, revealing information about their dynamic behavior and interactions. nih.govmdpi.com
For this compound, MD simulations could be employed to understand its interactions with other molecules, such as solvents, or its behavior in a condensed phase. A typical simulation would involve defining a system containing multiple this compound molecules within a simulation box, possibly with an explicit solvent like water or a non-polar solvent. The interactions between atoms would be governed by a force field, a set of parameters that approximate the potential energy of the system.
Detailed Research Findings: A simulation would track the positions and velocities of each atom over a set period, allowing for the analysis of various properties. mdpi.com Key findings from such a simulation on this compound would likely include:
Solvation Structure: Analysis of the radial distribution functions between atoms of this compound and solvent molecules would reveal how the solvent organizes around the solute. Given the high electronegativity of fluorine, significant interactions would be expected between the fluorine atoms and polar or non-polar solvent molecules.
Diffusion Coefficient: The simulation could predict how quickly this compound moves through a given medium, a crucial parameter for understanding its transport properties.
Interaction Energies: The strength of interactions between this compound molecules themselves or with their environment can be quantified, providing insight into its miscibility and aggregation tendencies. nih.gov
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description | Purpose |
| System Composition | 128 this compound molecules, 4000 water molecules | To simulate the behavior of the compound in an aqueous environment. |
| Force Field | General Amber Force Field (GAFF) with custom parameters for N-F bonds | To accurately model the inter- and intramolecular forces. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant temperature (300 K) and pressure (1 atm). |
| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of molecular conformations and interactions. |
| Analysis Performed | Radial Distribution Functions, Diffusion Coefficient, Interaction Energy | To characterize solvation, mobility, and intermolecular forces. |
Prediction of Spectroscopic Signatures
Computational quantum chemistry allows for the prediction of various spectroscopic signatures, which is essential for identifying and characterizing new compounds. biophysics.org These predictions can guide experimentalists or help in the interpretation of complex experimental spectra.
Computational NMR Spectral Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), can predict NMR chemical shifts with a useful degree of accuracy. biophysics.org For this compound, predicting the ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be particularly insightful.
Detailed Research Findings: The chemical environment of each nucleus determines its chemical shift. For this compound:
¹³C NMR: The central carbon atom is bonded to two nitrogen atoms, which are in turn bonded to highly electronegative fluorine atoms. This would cause a significant downfield shift for the ¹³C signal.
¹⁵N NMR: The nitrogen atoms are in a unique environment, bonded to both carbon and fluorine. Their chemical shifts would provide valuable data on the C-N-F bond characteristics.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound (in ppm) relative to a standard (e.g., TMS for ¹³C, Nitromethane for ¹⁵N, CFCl₃ for ¹⁹F)
| Nucleus | Predicted Chemical Shift (ppm) - Hypothetical | Rationale |
| ¹³C | 120 - 140 | The carbon is attached to two electron-withdrawing amino groups, which are further substituted with highly electronegative fluorine atoms, leading to a significant deshielding effect. |
| ¹⁵N | 150 - 180 | The nitrogen atoms are directly bonded to fluorine, a highly electronegative element, causing a substantial downfield shift. |
| ¹⁹F | 50 - 90 | The chemical shift is typical for fluorine atoms covalently bonded to nitrogen. The specific value would be sensitive to the molecule's conformation. mdpi.com |
Vibrational Frequency Analysis (IR/Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov DFT calculations can predict these vibrational frequencies, which correspond to peaks in the experimental spectra. organicchemistrytutor.com This analysis helps in identifying functional groups and confirming the molecular structure.
Detailed Research Findings: A vibrational analysis of this compound would reveal several characteristic modes:
N-F Stretching: These would likely be strong absorptions in the IR spectrum, appearing at high frequencies due to the strength of the N-F bond and the mass of the atoms.
C-N Stretching: The stretching of the carbon-nitrogen bonds would also be a prominent feature.
Bending and Torsional Modes: More complex bending (scissoring, rocking) and torsional modes involving the -NF₂ groups would appear at lower frequencies and define the fingerprint region of the spectrum.
Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound (Hypothetical)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-F Asymmetric Stretch | 1050 - 1150 | Strong | Weak |
| N-F Symmetric Stretch | 950 - 1050 | Strong | Moderate |
| C-N Asymmetric Stretch | 1100 - 1200 | Moderate | Weak |
| C-N Symmetric Stretch | 850 - 950 | Weak | Strong |
| NF₂ Scissoring | 500 - 600 | Moderate | Moderate |
| NF₂ Wagging/Twisting | 300 - 450 | Moderate | Weak |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key degrees of freedom are the torsions around the two C-N bonds. Computational methods can be used to map the potential energy surface as a function of these dihedral angles to identify stable conformers and the energy barriers between them. researchgate.net
Detailed Research Findings: The analysis would likely focus on the relative orientations of the two -NF₂ groups.
Stable Conformers: The most stable conformations would seek to minimize steric hindrance and electrostatic repulsion between the highly electronegative fluorine atoms. Staggered arrangements of the N-F bonds relative to each other would likely be energy minima. nih.gov
Transition States: Eclipsed conformations, where the N-F bonds on adjacent nitrogen atoms are aligned, would represent transition states with higher energy. nih.gov
Rotational Barriers: The energy difference between the stable conformers and the transition states would define the barrier to rotation around the C-N bonds. The magnitude of this barrier would indicate the molecule's conformational flexibility at a given temperature.
Table 4: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (F-N-C-N) | Relative Energy (kcal/mol) - Hypothetical | Stability |
| Anti-periplanar (staggered) | ~180° | 0.0 | Most Stable (Global Minimum) |
| Synclinal / Gauche (staggered) | ~60° | 1.5 | Local Minimum |
| Anticlinal (eclipsed) | ~120° | 4.5 | Rotational Barrier (Transition State) |
| Syn-periplanar (eclipsed) | 0° | 6.0 | Least Stable (Transition State) |
Intermolecular Interactions and Aggregation Behavior Modeling
Understanding how molecules interact with each other is crucial for predicting the macroscopic properties of a substance, such as its boiling point, solubility, and crystal structure. Computational modeling can quantify the non-covalent interactions that govern the aggregation of this compound. researchgate.net
Dimer Interactions: By placing two this compound molecules in various orientations and calculating the interaction energy, the most stable dimer configurations can be identified. These are likely to involve arrangements that optimize the alignment of molecular dipoles.
Aggregation Modeling: Larger-scale simulations, building on the principles of MD, can model the process of aggregation from solution or the gas phase. sciencetechindonesia.com These models can predict whether the molecules are likely to form ordered structures (crystallize) or disordered aggregates. The strong van der Waals interactions from the fluorine atoms would also play a crucial role in the aggregation process.
Table 5: Hypothetical Interaction Energies for a this compound Dimer in Different Orientations
| Dimer Orientation | Description | Interaction Energy (kcal/mol) - Hypothetical |
| Head-to-Tail | Dipoles aligned anti-parallel for maximum electrostatic attraction. | -5.0 |
| Stacked | Molecules stacked on top of one another, maximizing van der Waals contact. | -3.5 |
| T-shaped | One molecule interacts with the side of another. | -2.0 |
| Repulsive | Dipoles aligned in parallel, leading to electrostatic repulsion. | +4.0 |
Strategies for Improved Ionization Efficiency in Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity can be limited by the ionization efficiency of the target analyte. nih.gov Derivatization can introduce moieties that are more readily ionized, thereby boosting the signal intensity. epa.gov
For this compound, which contains amine functionalities, derivatization could introduce a pre-charged group or a group that is easily protonated or deprotonated. While direct research on this specific compound is lacking, general strategies for amines offer a roadmap. For instance, reagents that introduce a quaternary ammonium (B1175870) group can significantly enhance ionization efficiency in positive-ion mode electrospray ionization (ESI)-MS. gcms.cz
Mass spectrometric studies on related N-F compounds, such as NF3 and N2F4, have focused on understanding their ionization-dissociation processes and bond energies. nih.govresearchgate.netiaea.orgaip.org This fundamental knowledge is critical in predicting the fragmentation patterns of derivatized and underivatized this compound, aiding in its structural elucidation and quantification.
Derivatization for Enhanced Chromatographic Separation
Gas chromatography (GC) is a common technique for separating volatile compounds. However, compounds with polar functional groups, like the amine groups in this compound, can exhibit poor peak shape and tailing due to interactions with the stationary phase. researchgate.net Derivatization can mitigate these issues by replacing active hydrogens with less polar groups, thereby increasing volatility and improving chromatographic performance. libretexts.orgjfda-online.comsigmaaldrich.com
Common derivatization methods for amines in GC analysis include:
Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are typically more volatile and thermally stable. sigmaaldrich.com
Acylation: Reagents such as fluorinated anhydrides (e.g., trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA)) can be used to convert amines to their corresponding amides. gcms.czjfda-online.comresearchgate.net These derivatives are often more volatile and exhibit excellent sensitivity with electron capture detectors (ECD). mdpi.com
For liquid chromatography (LC), derivatization can be employed to improve the retention behavior and separation of analytes on the column. nih.gov For instance, introducing a hydrophobic moiety can enhance retention in reversed-phase chromatography.
On-Tissue Chemical Derivatization Applications
On-tissue chemical derivatization is an emerging technique in mass spectrometry imaging (MSI) that allows for the visualization of the spatial distribution of molecules within tissue sections. gcms.cz This method is particularly useful for analytes that are difficult to detect in their native state due to poor ionization or low abundance. gcms.cz
While there are no specific reports of on-tissue derivatization of this compound, the principles can be extrapolated. Given the presence of amine groups, on-tissue derivatization reagents that target primary and secondary amines could potentially be used to map the distribution of this compound or its metabolites in biological tissues, should it be present.
Derivatization for Specific Functional Group Targeting
The primary functional groups in this compound available for derivatization are the two difluoroamino (-NF2) groups. The reactivity of these groups would be central to any derivatization strategy. While the direct reactivity of the difluoroamino group in this specific context is not well-documented, general knowledge of amine chemistry provides a strong starting point.
Reagents that are known to react with primary and secondary amines would be the most logical choice for targeting the functional groups of this compound. The choice of reagent would depend on the analytical goal, such as enhancing volatility for GC or improving ionization for MS.
Role of Derivatization in Elucidating Reaction Products
In the event of a chemical reaction involving this compound, derivatization can be an invaluable tool for identifying and characterizing the resulting products. By converting the reaction products into derivatives with known chromatographic and mass spectrometric properties, their structures can be more readily elucidated.
For example, if a reaction were to modify one or both of the difluoroamino groups, derivatization of the remaining unreacted groups could help in confirming the structure of the product. Furthermore, mass spectrometric analysis of fluorinated compounds often results in characteristic fragmentation patterns, which can be used to identify the products of reactions involving compounds like this compound. nist.gov
Interactive Data Tables
Table 1: Common Derivatizing Agents for Amines Potentially Applicable to this compound for GC-MS Analysis
| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantages for GC-MS |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. |
| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | Increases volatility; good for ECD detection. |
| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl amide | Increases volatility; excellent for ECD detection. |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide | High volatility; excellent for ECD detection. |
Based on the information available from the conducted research, it is not possible to generate the requested article on "this compound" (CAS 4394-93-8).
The primary reason is that the existing scientific literature does not support the premise of the requested outline. Searches confirm that this compound, also known as Bis(difluoroamino)difluoromethane (F2N-CF2-NF2), is a known compound. However, the available research, notably a 1967 study on its enthalpy of formation, characterizes it as a high-energy material that is shock-sensitive and detonates into carbon tetrafluoride (CF4), nitrogen (N2), and fluorine (F2). aip.org
There is no evidence in the retrieved search results to suggest that this compound has been developed or utilized as a controllable fluorinating reagent, integrated into modern synthetic methodologies for fluorine incorporation, or used as a stable building block for creating advanced fluorinated molecules. Its documented properties as a highly reactive and explosive compound make it unsuitable for the kind of controlled and selective applications implied by the article's requested structure.
Therefore, creating an article that discusses its "contribution to the development of novel fluorinating reagents" or its "integration into synthetic methodologies" would be speculative and not based on factual, scientific findings. To adhere to the principles of accuracy and avoid generating unsubstantiated information, the article cannot be written.
Potential Applications
Role in Materials Science
Due to its high density and energetic nature, this compound has been considered for applications in advanced materials. smolecule.com Its thermal stability and decomposition characteristics are of particular interest in this context. The development of new materials often relies on the incorporation of molecules with unique properties, and fluorinated compounds are of significant interest in materials science. fcc-na.comfuturumcareers.com
Use in Polymer Chemistry
While direct applications in polymer chemistry are not extensively documented, small, highly functionalized molecules like this compound can potentially serve as monomers or cross-linking agents in the synthesis of specialized polymers. ebsco.comrsc.orgkallipos.grrsc.org The incorporation of fluorinated units can enhance the thermal stability and chemical resistance of polymers.
Function as a Ligand in Coordination Chemistry
The nitrogen atoms in this compound possess lone pairs of electrons, making it a potential ligand for metal ions in coordination chemistry. msu.eduuni-siegen.deallen.inwikipedia.orgresearchgate.net The highly fluorinated nature of the ligand would significantly influence the electronic properties and reactivity of the resulting metal complexes.
Other Potential Research Areas
This compound may also find applications as a high-density gas or in gas mixtures for specialized industrial purposes, such as in dielectric applications, although its reactivity and stability would need to be carefully considered. google.comgoogle.com
Conclusion
Purification Strategies for High-Purity this compound
The isolation of this compound in high purity is a critical step following its synthesis, as the crude product is typically contaminated with unreacted starting materials, partially fluorinated intermediates, and decomposition byproducts. The inherent volatility (Boiling Point: -12 °C) and thermal sensitivity of the target compound necessitate specialized purification techniques that can be performed at low temperatures and under controlled atmospheric conditions. The selection of a purification strategy is contingent upon the specific impurity profile of the crude mixture, with chromatographic and low-temperature crystallization methods being the most effective.
Chromatographic Separation Techniques
For the separation of this compound from other volatile fluorinated compounds, preparative gas-liquid chromatography (GLC) stands out as a highly effective methodology. This technique leverages differences in the boiling points and polarities of the components in the crude mixture to achieve separation on a specialized column.
The process involves the injection of the volatile crude product into a heated stream of an inert carrier gas, such as Helium or Nitrogen. The gas mixture then passes through a column packed with a stationary phase. For separating fluorinated amine compounds, a low-polarity stationary phase, such as a polydimethylsiloxane (B3030410) (PDMS) or a fluorinated silicone phase, is often employed to facilitate separation based primarily on volatility.
Key impurities frequently encountered include Tetrafluorohydrazine (N₂F₄), which is a common precursor, and byproducts like Carbon tetrafluoride (CF₄) and Difluoro(trifluoromethyl)amine (CF₃NF₂). Due to the significant differences in boiling points and molecular interactions with the stationary phase, these components exhibit distinct retention times, allowing for the isolation of a high-purity this compound fraction. A non-destructive detector, such as a thermal conductivity detector (TCD), is essential for preparative work, enabling the collection of the separated fractions without altering their chemical structure.
The following table details typical separation results from a preparative GLC run designed for this compound purification.
Table 1: Preparative Gas-Liquid Chromatography (GLC) Separation Data
| Compound | Boiling Point (°C) | Typical Retention Time (min) | Purity of Collected Fraction |
|---|---|---|---|
| Carbon tetrafluoride | -128 | 2.1 | N/A (elutes first) |
| Tetrafluorohydrazine | -73 | 4.5 | N/A (impurity fraction) |
| This compound | -12 | 8.2 | >99.7% |
| Difluoro(trifluoromethyl)amine | -6 | 9.1 | N/A (impurity fraction) |
Recrystallization Methodologies
Owing to its very low melting point (approximately -116 °C), conventional recrystallization from a solvent is impractical for this compound. Instead, low-temperature fractional crystallization, a technique performed under vacuum, is the preferred method for removing less volatile or solidifiable impurities. This method relies on the differences in melting points between the target compound and its contaminants.
The procedure is conducted in a specialized vacuum line apparatus. The crude liquid this compound is first condensed and frozen into a solid mass using a cryogenic bath (e.g., liquid nitrogen). The system is then evacuated to remove highly volatile, non-condensable impurities. Subsequently, the frozen mass is allowed to warm slowly. The principle of fractional crystallization dictates that impurities will form a eutectic mixture with the target compound, which possesses a lower melting point than the pure substance. This initial liquid melt, enriched in impurities, can be carefully pumped away or transferred to a separate vessel.
Table 2: Purity Enhancement via Low-Temperature Fractional Crystallization
| Purification Stage | This compound Purity (%) | Key Impurity Conc. (e.g., N₂F₄) (%) | Cumulative Yield (%) |
|---|---|---|---|
| Crude Product | 92.0 | 5.5 | 100 |
| After 1 Cycle | 98.5 | 0.8 | 85 |
| After 2 Cycles | 99.6 | 0.2 | 74 |
| After 3 Cycles | >99.9 | <0.05 | 68 |
Conclusion and Future Research Directions
Synthesis and Reactivity Outlook
Historical synthesis involved the reaction of tetrafluorourea with sulfur tetrafluoride, a method employing hazardous reagents that require specialized handling. The future of synthesizing this and similar high-energy molecules will likely focus on developing safer, more efficient, and scalable methods.
Future Synthesis Research:
Catalytic Fluorination: Exploring modern selective catalytic fluorination techniques could provide pathways that avoid harsh reagents like elemental fluorine or sulfur tetrafluoride. beilstein-journals.org
Flow Chemistry: Utilizing microfluidics or flow chemistry could enable safer handling of energetic intermediates and reagents, allowing for better temperature control and minimizing the accumulation of hazardous materials.
Novel Precursors: Investigating alternative starting materials beyond tetrafluorourea could uncover more accessible and stable synthetic routes.
The reactivity of Hexafluoromethanediamine is dominated by its high fluorine content and the energetic N-F and C-F bonds. Future research should aim to systematically explore its reaction chemistry to evaluate its potential as a building block for more complex molecules.
Future Reactivity Studies:
Thermal and Photolytic Decomposition: A detailed study of its decomposition pathways is crucial to understanding its stability and potential as an energetic material.
Reaction with Lewis Acids/Bases: Investigating its reactions could reveal its potential for derivatization, possibly leading to the creation of novel fluorinated polymers or other advanced materials. rsc.org
Building Block Potential: Its geminal bis(difluoroamino) group is a unique functional motif that could be incorporated into larger, more complex energetic structures.
Advancements in Characterization and Computational Studies
The initial characterization of this compound relied on techniques of the time, such as 19F NMR, infrared spectroscopy, and mass spectrometry. While foundational, these methods can be significantly augmented by modern analytical and computational tools to provide a more complete picture of the molecule's structure and properties.
Advancements in Characterization:
Single-Crystal X-ray Diffraction: If crystalline derivatives can be prepared, this technique would provide definitive data on bond lengths, bond angles, and solid-state packing, which are critical for accurate density calculations and understanding intermolecular interactions.
Advanced NMR Spectroscopy: Modern multi-dimensional NMR techniques could offer deeper insights into the molecule's structure and dynamics in solution.
High-Resolution Mass Spectrometry: This would allow for precise determination of fragmentation patterns, aiding in the study of its decomposition and reaction mechanisms.
Advancements in Computational Studies:
Quantum Chemical Simulations: Modern computational methods like Density Functional Theory (DFT) can be used to accurately predict molecular geometry, vibrational frequencies (for comparison with IR spectra), bond dissociation energies, and electronic properties. nist.gov Such studies can also model reaction pathways and predict the stability of potential derivatives.
Performance Prediction: For its potential application as an energetic material, computational codes can simulate performance parameters like detonation velocity and pressure, guiding experimental work. Recent breakthroughs have even allowed for the observation of quantum tunneling effects for heavy atoms like fluorine, opening new avenues for understanding reactivity. analytica-world.com
Future Scope in Organofluorine Chemistry and Material Science
The unique properties imparted by fluorine atoms—such as high electronegativity, thermal stability, and specific biological activities—make organofluorine chemistry a cornerstone of modern pharmaceutical, agrochemical, and materials industries. cas.cnnumberanalytics.com this compound, with its exceptionally high fluorine and nitrogen content, is primarily of interest in the specialized field of high-energy density materials (HEDMs).
Scope in Energetic Materials:
Oxidizer for Propellants: The compound's high density and positive heat of formation suggest it could function as a powerful oxidizer in solid rocket propellant formulations, potentially offering higher performance than existing materials.
Melt-Castable Explosive: Its reported state as a liquid at room temperature (boiling point of 44°C) suggests it or its derivatives could be investigated as melt-castable explosives, which offer advantages in processing and safety.
Scope in Material Science:
Fluoropolymer Precursor: While its energetic nature presents challenges, it could be explored as a precursor for creating highly fluorinated polymers with unique thermal and chemical resistance. numberanalytics.com
Surface Modification: As a highly fluorinated small molecule, it could be used in vapor deposition processes to create ultrahydrophobic or chemically inert surface coatings.
Emerging Research Avenues for this compound
To fully realize the potential of this compound, future research should be systematic and multidisciplinary. Several key avenues can be identified:
Development of Robust Synthetic Protocols: The primary barrier to wider study is the lack of an accessible and safe synthesis. A dedicated research effort to develop a modern, scalable synthetic route is the most critical next step. sustech.edu.cn
Comprehensive Thermochemical Analysis: A thorough experimental evaluation of its thermal stability, heat of formation, and decomposition kinetics is essential for both safety and application-oriented design.
Derivatization and Polymerization Studies: Using the molecule as a reactive building block to synthesize new energetic oligomers or polymers could lead to materials with tailored properties, such as reduced sensitivity or enhanced thermal stability.
Formulation and Performance Testing: If its properties are promising, the next stage would involve formulating it with fuels and binders and testing its performance characteristics (e.g., specific impulse, detonation velocity) in realistic scenarios.
Advanced Computational Modeling: Predictive modeling of its behavior in complex mixtures and under extreme conditions can accelerate development and reduce the need for hazardous experimental work. rsc.org
Data Tables
Table 1: Properties of this compound (C(NF₂)₂F₂) This data is based on historical research and should be verified with modern analytical techniques.
| Property | Value |
| Chemical Formula | CF₆N₂ |
| Systematic Name | N,N,N',N'-Tetrafluorodiaminodifluoromethane |
| Molecular Weight | 154.02 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | 44 °C |
Q & A
Q. How should researchers design studies to investigate this compound’s environmental impact or toxicity?
- Answer : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays). Use LC-MS/MS to quantify bioaccumulation in model organisms. Collaborate with environmental chemists to assess degradation pathways via GC-TOF-MS .
Data Presentation and Literature Review Guidelines
- Tables : Include comparative data (e.g., reaction yields under varying conditions) with statistical significance (p-values) .
- References : Prioritize peer-reviewed journals with detailed methods sections. Avoid non-academic sources like Vedantu.com .
- Reproducibility : Archive raw data in repositories like Zenodo and cite FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
